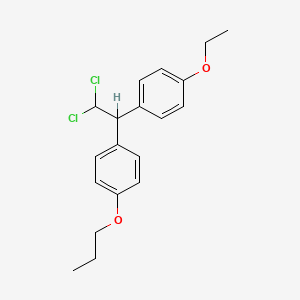
1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two chlorine atoms, an ethoxy group, and a propoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene typically involves the reaction of 4-ethoxybenzaldehyde with 1,1-dichloro-2-propoxyethane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions
1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated derivatives. Substitution reactions result in the formation of compounds with new functional groups replacing the chlorine atoms.
科学的研究の応用
1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions.
類似化合物との比較
Similar Compounds
- 1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-ethoxybenzene
- 1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-methylbenzene
Uniqueness
1-(2,2-Dichloro-1-(4-ethoxyphenyl)ethyl)-4-propoxybenzene is unique due to the presence of both ethoxy and propoxy groups attached to the benzene ring. This structural feature distinguishes it from similar compounds and may contribute to its specific chemical and biological properties.
特性
CAS番号 |
62897-64-7 |
|---|---|
分子式 |
C19H22Cl2O2 |
分子量 |
353.3 g/mol |
IUPAC名 |
1-[2,2-dichloro-1-(4-ethoxyphenyl)ethyl]-4-propoxybenzene |
InChI |
InChI=1S/C19H22Cl2O2/c1-3-13-23-17-11-7-15(8-12-17)18(19(20)21)14-5-9-16(10-6-14)22-4-2/h5-12,18-19H,3-4,13H2,1-2H3 |
InChIキー |
UZMODPSQXRFYBN-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylurea](/img/structure/B14515322.png)
![N,N-Dimethyl-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethan-1-amine](/img/structure/B14515326.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-threonine](/img/structure/B14515342.png)
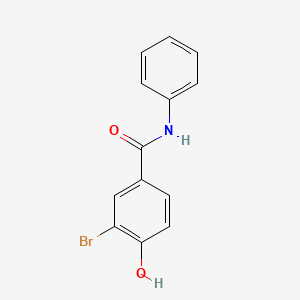
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)
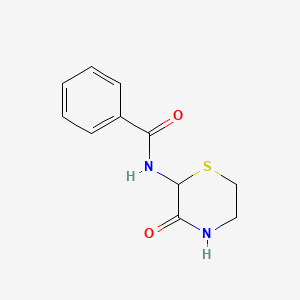
![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)
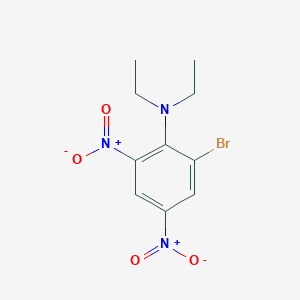
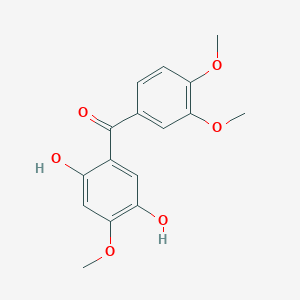
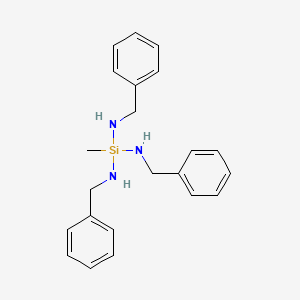


![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
